molecular formula C19H16N2S B2388661 3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline CAS No. 478047-88-0

3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline

Cat. No. B2388661
M. Wt: 304.41
InChI Key: VOXGIULEUXICAQ-UHFFFAOYSA-N
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Description

Cinnoline is an aromatic heterocyclic compound with the formula C8H6N2 . It is isomeric with other naphthyridines including quinoxaline, phthalazine, and quinazoline .


Synthesis Analysis

The synthesis of cinnoline and its derivatives has been extensively discussed in many papers . A novel metal-catalyzed free photocatalytic synthesis of polyfunctionally substituted cinnolines has been reported .


Molecular Structure Analysis

Cinnoline is a six-membered ring system with two nitrogen atoms, an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine .


Chemical Reactions Analysis

Cinnoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For cinnoline, it is known to be a weak acid due to the presence of a benzene ring .

Safety And Hazards

The safety data sheet for Benzo[c]cinnoline indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Cinnoline derivatives exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . Some of them are under evaluation in clinical trials . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .

properties

IUPAC Name

3-benzylsulfanyl-5,6-dihydrobenzo[h]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S/c1-2-6-14(7-3-1)13-22-18-12-16-11-10-15-8-4-5-9-17(15)19(16)21-20-18/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXGIULEUXICAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline

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